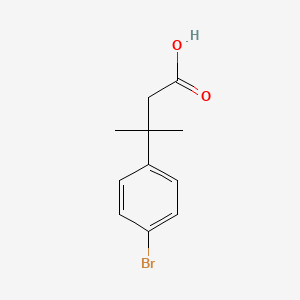

3-(4-Bromophenyl)-3-methylbutanoic acid

Description

Contextualization within Organic Synthesis and Advanced Materials Chemistry

In the field of organic synthesis, 3-(4-Bromophenyl)-3-methylbutanoic acid serves as a valuable building block. The two primary functional groups—the aryl bromide and the carboxylic acid—are gateways to a wide array of chemical transformations. The aryl bromide is a key substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. mdpi.com These methodologies are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular frameworks from simpler precursors.

The carboxylic acid group provides another point of synthetic utility. It can be readily converted into other functional groups, including esters, amides, and acid chlorides, or it can be reduced to an alcohol. msu.edunumberanalytics.com This versatility makes the compound a useful intermediate in the synthesis of pharmaceuticals and other biologically active molecules. For instance, related chiral 3-arylbutanoic acid structures are synthesized on a large scale as intermediates for essential drugs. orgsyn.orgresearchgate.net

While direct applications in advanced materials are not extensively documented for this specific molecule, its structure is emblematic of precursors used in materials science. The ability to undergo cross-coupling reactions via the bromo-substituent allows for its incorporation into conjugated polymers or other functional materials. The carboxylic acid group can be used to anchor the molecule to surfaces or to functionalize other materials.

Retrosynthetic Analysis Considerations for Complex Molecular Architectures

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves conceptually deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages, known as disconnections. ias.ac.inicj-e.org This process helps chemists devise a logical forward-synthetic route.

For this compound, a retrosynthetic analysis would identify several potential disconnections based on reliable chemical reactions. The primary goal is to simplify the structure by breaking key bonds, particularly those that are strategically important or easily formed. icj-e.org

Key Retrosynthetic Strategies:

C-C Bond Disconnection: A logical disconnection is the carbon-carbon bond between the quaternary center (C3) and the adjacent methylene (B1212753) group (C2). This simplifies the molecule into two synthons: a tertiary benzylic cation (or its nucleophilic equivalent) and an enolate of acetic acid. In the forward synthesis, this corresponds to an alkylation reaction.

Aryl-Alkyl C-C Bond Disconnection: Another strategic disconnection is the bond between the aromatic ring and the quaternary carbon. This approach breaks the molecule down into a 4-bromophenyl organometallic reagent (like a Grignard or organolithium reagent) and a suitable electrophilic side chain, such as 3,3-dimethylbutanoic acid derivative. This corresponds to a nucleophilic attack on a carbonyl or a conjugate addition reaction in the forward direction.

Functional Group Interconversion (FGI): The carboxylic acid can be retrosynthetically derived from a nitrile or an ester via FGI, which can sometimes offer alternative synthetic pathways with different reactivity patterns. ias.ac.in

| Key Retrosynthetic Disconnections for this compound | |

| Disconnection | Precursor Structures (Starting Materials) |

| C3-C2 Bond (Alkylation approach) | 1-Bromo-4-(1-bromo-1-methylethyl)benzene and an acetate (B1210297) enolate equivalent. |

| Aryl-C3 Bond (Grignard approach) | 4-Bromophenylmagnesium bromide and a 3-methyl-but-3-enoic acid derivative. |

| Aryl-C3 Bond (Friedel-Crafts approach) | Bromobenzene (B47551) and 3,3-dimethylacrylic acid or its derivatives. |

Historical Development of Related Brominated Aryl Carboxylic Acid Derivatives in Synthetic Methodologies

The development of synthetic methods for brominated aryl carboxylic acids is rooted in foundational organic chemistry and has evolved significantly over time. Aryl bromides are highly valued in synthesis because they are more reactive than aryl chlorides in many important reactions, yet more stable and less expensive than aryl iodides. nih.gov

Historically, the direct conversion of an aromatic carboxylic acid to an aryl bromide was a significant challenge. The classic Hunsdiecker reaction, developed in the 1940s, provided a method for the decarboxylative halogenation of the silver salts of carboxylic acids. nih.gov However, this method often had limited applicability to aromatic acids. For many years, the synthesis of aryl bromides relied predominantly on the electrophilic bromination of aromatic rings or on the Sandmeyer reaction using diazonium salts derived from anilines.

The late 20th century saw the rise of transition-metal catalysis, which revolutionized the use of aryl bromides. The development of palladium-catalyzed cross-coupling reactions made aryl bromides indispensable precursors for constructing complex organic molecules. organic-chemistry.org This spurred further research into efficient methods for their synthesis.

More recently, significant progress has been made in developing modern alternatives to the Hunsdiecker reaction. Transition-metal-free methods for the decarboxylative bromination of aromatic acids have been reported, offering a more direct and often more functional-group-tolerant route to aryl bromides from readily available aromatic carboxylic acids. nih.govrsc.org These modern methods represent a significant advancement, providing simpler and more cost-effective pathways to valuable brominated aromatic building blocks. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMVMLKZQONNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 3 4 Bromophenyl 3 Methylbutanoic Acid

Direct Synthesis Approaches

Direct synthesis methods offer an efficient route to the target molecule, often by creating the key carbon-carbon bond and the carboxylic acid functionality in a single, concerted step from a suitable precursor. The most common precursor for these methods is 1-bromo-4-(1-methylethyl)benzene, also known as 4-bromocumene.

Carboxylation Reactions of Organometallic Precursors

One of the most fundamental and widely used methods for the synthesis of carboxylic acids is the carboxylation of organometallic reagents. ucalgary.ca This approach involves the formation of a highly nucleophilic carbon center that can attack the electrophilic carbon of carbon dioxide.

The Grignard reaction is a classic example of this transformation. The process begins with the formation of a Grignard reagent from 4-bromocumene by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This organomagnesium halide, (4-(propan-2-yl)phenyl)magnesium bromide, is then reacted with solid carbon dioxide (dry ice). ucalgary.camasterorganicchemistry.com The nucleophilic carbon of the Grignard reagent adds to the carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification with an aqueous acid, like hydrochloric acid, protonates the carboxylate to yield the final product, 3-(4-bromophenyl)-3-methylbutanoic acid. ucalgary.ca While yields can be high, the success of the reaction is highly dependent on anhydrous conditions to prevent the quenching of the highly basic Grignard reagent. google.com

| Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Typical Yield |

| 4-Bromocumene | Magnesium (Mg) | Carbon Dioxide (CO₂) | Diethyl Ether/THF | 60-80% |

Halogen-Metal Exchange and Subsequent Carbonylation

An alternative to the direct formation of a Grignard reagent is the use of a halogen-metal exchange reaction, which can be particularly effective for aryl bromides. wikipedia.org This method typically employs an organolithium reagent, such as n-butyllithium or tert-butyllithium, to swap the bromine atom on 4-bromocumene with a lithium atom. wikipedia.orgmdpi.com

This exchange reaction is generally very fast and is often performed at low temperatures (e.g., -78 °C) in an inert solvent like THF to prevent side reactions. The resulting aryllithium species is a potent nucleophile that readily reacts with carbon dioxide in a manner analogous to the Grignard reagent. wikipedia.org An acidic workup is then required to protonate the lithium carboxylate intermediate to afford this compound. The choice between a Grignard-based synthesis and a halogen-metal exchange can depend on the presence of other functional groups in the molecule and desired reaction conditions. researchgate.net

| Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Temperature | Typical Yield |

| 4-Bromocumene | n-Butyllithium | Carbon Dioxide (CO₂) | THF | -78 °C to RT | 70-90% |

Radical Addition Strategies

While less common for this specific transformation, synthetic strategies involving radical intermediates are a cornerstone of modern organic chemistry. A hypothetical radical-based approach to this compound could involve the generation of a 4-bromocumyl radical. This radical could then, in principle, be trapped by a carboxylating agent. However, direct radical carboxylation is challenging. A more plausible, albeit indirect, radical pathway might involve the addition of the 4-bromocumyl radical to a suitable acceptor, followed by transformation to the carboxylic acid. The development of novel radical-mediated C-C bond-forming reactions is an active area of research, but established, high-yielding protocols for the direct radical carboxylation of alkylbenzenes are not yet standard.

Multistep Synthetic Sequences from Readily Available Feedstocks

Multistep syntheses provide flexibility, allowing for the construction of complex molecules from simpler, readily available starting materials. These sequences often involve the sequential formation of key bonds and functional group transformations.

Approaches Involving Aldol (B89426) Condensations

Aldol condensations are powerful C-C bond-forming reactions that typically produce α,β-unsaturated carbonyl compounds. thieme-connect.de A multistep synthesis of this compound incorporating an aldol condensation is conceivable, though likely to be lengthy.

A hypothetical route could start with 4-bromoacetophenone. An aldol condensation with a suitable ketone, for instance, acetone, under basic or acidic conditions, would yield an α,β-unsaturated ketone. This intermediate would then require several subsequent steps: reduction of the double bond, conversion of the ketone to a tertiary alcohol (e.g., via a Grignard reaction with methylmagnesium bromide), and finally, oxidation of a suitable precursor group to the carboxylic acid. Given the number of steps and potential for side reactions, this approach is less efficient than direct carboxylation methods.

Strategies Utilizing Grignard Reagents

Beyond their use in direct carboxylation, Grignard reagents are versatile intermediates in multistep syntheses. masterorganicchemistry.com A viable two-step approach to this compound could involve the reaction of (4-(propan-2-yl)phenyl)magnesium bromide with an epoxide.

Specifically, the reaction of the Grignard reagent with propylene (B89431) oxide would proceed via a nucleophilic ring-opening of the epoxide. libretexts.orgchemistrysteps.com The attack of the Grignard reagent would occur at the less sterically hindered carbon of the epoxide, leading to the formation of a secondary alcohol after acidic workup. chemistrysteps.comyoutube.com This alcohol intermediate would then need to be oxidized to the corresponding carboxylic acid. This oxidation could be achieved using a strong oxidizing agent, such as potassium permanganate (B83412) or chromic acid, to yield the final product. This two-step sequence offers an alternative to direct carboxylation, which can be useful if the direct addition of CO₂ proves to be low-yielding.

| Step | Reagent 1 | Reagent 2 | Intermediate | Reagent 3 | Final Product |

| 1 | 4-Bromocumene | Magnesium (Mg) | Grignard Reagent | Propylene Oxide | 4-(4-Bromophenyl)pentan-2-ol |

| 2 | 4-(4-Bromophenyl)pentan-2-ol | KMnO₄/H⁺ | - | - | This compound |

Nitrile Hydrolysis Pathways

A plausible route to the precursor nitrile begins with 2-(4-bromophenyl)propan-2-ol. This tertiary alcohol can be converted to the corresponding halide, 2-bromo-2-(4-bromophenyl)propane, which then undergoes nucleophilic substitution with a cyanide salt to form the nitrile. An alternative starting material could be 1-bromo-4-(prop-1-en-2-yl)benzene, which could undergo hydrocyanation.

Once the 4-(4-bromophenyl)-4-methylpentanenitrile is obtained, it can be hydrolyzed to the target carboxylic acid under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis : The nitrile is heated under reflux with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through a protonated intermediate, which is attacked by water, eventually leading to the formation of the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis : Alternatively, the nitrile can be heated with a strong base like sodium hydroxide. This process yields a carboxylate salt and ammonia (B1221849) gas. To obtain the final carboxylic acid, the reaction mixture must be acidified in a subsequent step.

This pathway is versatile, but the conditions, particularly for hydrolysis, often require elevated temperatures and prolonged reaction times.

Table 1: Proposed Nitrile Hydrolysis Pathway

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | 2-(4-bromophenyl)propan-2-ol | HBr or PBr₃ | 2-bromo-2-(4-bromophenyl)propane |

| 2 | 2-bromo-2-(4-bromophenyl)propane | NaCN or KCN | 4-(4-bromophenyl)-4-methylpentanenitrile |

Oxidative Cleavage Routes

Oxidative cleavage provides an alternative synthetic approach where a larger molecule is broken down to yield the desired carboxylic acid. This strategy relies on the selective cleavage of carbon-carbon double or triple bonds, or the oxidation of other functional groups like ketones.

For the synthesis of this compound, a suitable precursor could be an alkene, alkyne, or an aryl alkyl ketone. For instance, an alkene such as 4-(4-bromophenyl)-4-methylpent-1-ene could be subjected to oxidative cleavage. Powerful oxidizing agents like hot, alkaline potassium permanganate (KMnO₄) or ozonolysis followed by an oxidative workup can cleave the double bond to form the carboxylic acid. libretexts.org

Another potential precursor is an internal alkyne. The oxidative cleavage of alkynes using reagents like ruthenium tetroxide (RuO₄), often generated in situ from RuO₂ with an oxidant like Oxone, can effectively produce two carboxylic acid fragments. organic-chemistry.org A hypothetical alkyne precursor could be 5-(4-bromophenyl)-5-methylhex-2-yne, which upon cleavage would yield the target acid and acetic acid.

Aryl alkyl ketones can also serve as precursors. A metal-free, one-pot method has been described for converting aryl alkyl ketones into aryl carboxylic acids using iodine as a catalyst with dimethyl sulfoxide (B87167) (DMSO) and tert-butyl hydroperoxide (TBHP) as oxidants. organic-chemistry.org A plausible starting material for this route would be 4-(4-bromophenyl)-4-methylpentan-2-one, which could be oxidized to yield the desired product.

Table 2: Potential Oxidative Cleavage Precursors

| Precursor Type | Example Precursor | Oxidative Reagents |

|---|---|---|

| Alkene | 4-(4-bromophenyl)-4-methylpent-1-ene | 1. O₃; 2. H₂O₂ or Hot KMnO₄, OH⁻ |

| Alkyne | 5-(4-bromophenyl)-5-methylhex-2-yne | RuO₂/Oxone |

Enantioselective and Diastereoselective Synthesis of Chiral Analogs and Derivatives

While this compound itself is achiral, the synthesis of its chiral analogs, such as 3-(4-bromophenyl)butanoic acid, where one of the methyl groups is replaced by a hydrogen, requires sophisticated asymmetric synthesis techniques. These methods are crucial for producing single enantiomers, which is often a requirement for pharmaceutical applications.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis is a powerful tool for creating chiral molecules with high enantiomeric purity. A notable example is the synthesis of (S)-3-(4-bromophenyl)butanoic acid, a close analog of the target compound. This synthesis employs a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ester. orgsyn.org

In this procedure, (4-bromophenyl)boronic acid is added to ethyl crotonate in the presence of a chiral rhodium catalyst. The catalyst is generated from a rhodium precursor, such as bis(norbornadiene)rhodium(I) tetrafluoroborate, and a chiral phosphine (B1218219) ligand, specifically (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). This catalytic system directs the addition of the aryl group to the crotonate, establishing the chiral center with high enantioselectivity. The resulting chiral ester, (S)-ethyl 3-(4-bromophenyl)butanoate, is then hydrolyzed to the final carboxylic acid. This method is efficient, scalable, and provides the product in high enantiomeric excess. orgsyn.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com This strategy can be applied to the synthesis of chiral 3-arylalkanoic acids.

A common approach involves the use of Evans oxazolidinone auxiliaries. wikipedia.org For example, a chiral oxazolidinone can be acylated with propanoyl chloride to form an N-acyloxazolidinone. This substrate can then be enolized using a base like lithium diisopropylamide (LDA), and the resulting enolate can be alkylated with a reagent like 4-bromobenzyl bromide. The bulky chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective alkylation reaction. Finally, the auxiliary is cleaved, typically by hydrolysis, to yield the enantiomerically enriched carboxylic acid.

Another widely used class of auxiliaries is based on pseudoephedrine. wikipedia.org When pseudoephedrine is reacted with a carboxylic acid to form an amide, the subsequent alkylation of the α-carbon occurs with high diastereoselectivity, guided by the stereocenters of the auxiliary.

Table 3: General Scheme for Chiral Auxiliary-Mediated Synthesis

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Attachment of Auxiliary | Chiral Auxiliary (e.g., Evans Oxazolidinone), Acyl Halide, Base |

| 2 | Diastereoselective Reaction | Base (e.g., LDA), Electrophile (e.g., Alkyl Halide) |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is an elegant strategy for converting a racemic mixture entirely into a single, desired enantiomer, thereby achieving a theoretical yield of 100%. mdpi.com This process combines the kinetic resolution of a racemate with an in situ racemization of the slower-reacting enantiomer. mdpi.com

For a chiral analog of this compound, a DKR process could be envisioned involving an enzyme-catalyzed reaction. For example, a racemic mixture of the chiral acid could be subjected to esterification using an alcohol and a lipase (B570770) that selectively catalyzes the reaction of one enantiomer (e.g., the R-enantiomer). Simultaneously, a racemization catalyst, such as a transition metal complex, is used to continuously interconvert the unreactive S-enantiomer into the reactive R-enantiomer. As the R-enantiomer is consumed by the enzyme, the equilibrium is driven towards its formation, eventually converting the entire starting material into a single enantiomer of the ester product. This ester can then be hydrolyzed to the desired enantiopure acid. DKR has been successfully applied to the synthesis of various chiral compounds, including α-aryl amino acids and derivatives of α-bromo carboxylic acids. nih.govresearchgate.net

Large-Scale and Sustainable Synthesis Considerations

The transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of factors such as cost, safety, scalability, and environmental impact. The synthesis of (S)-3-(4-bromophenyl)butanoic acid via rhodium-catalyzed asymmetric conjugate addition has been demonstrated on a large scale (125 mmol), highlighting its practicality. orgsyn.org The process is described as simple, reproducible, reliable, and cost-effective for producing a valuable building block of high enantiomeric purity. orgsyn.org

Key aspects of this large-scale synthesis include:

Catalyst Loading : The use of a highly efficient rhodium catalyst at a low loading (1 mol%) minimizes costs associated with precious metals.

Purification : The final product is purified by crystallization rather than chromatography, which is a more scalable and sustainable technique. The enantiomeric excess of the product is also enhanced during this step. orgsyn.org

Solvent Choice : The reaction utilizes solvents like 1,4-dioxane (B91453) and heptane (B126788). orgsyn.org In developing more sustainable processes, the substitution of these with "greener" solvents is a key goal. Green chemistry principles encourage the use of water, supercritical CO₂, or bio-based solvents where possible.

Atom Economy : The conjugate addition reaction has excellent atom economy, as the majority of the atoms from the reactants are incorporated into the final product.

Future efforts to enhance the sustainability of synthesizing this compound and its analogs could focus on employing catalysts based on more abundant and less toxic metals, using solvent-free (mechanochemical) or aqueous reaction conditions, and developing biocatalytic routes that operate under mild conditions.

Process Optimization for Industrial Scalability

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization. The primary goals are to ensure safety, reproducibility, cost-effectiveness, and high throughput while maintaining product quality. For the synthesis of this compound via a Friedel-Crafts pathway, several parameters are critical for optimization.

A significant challenge in this Friedel-Crafts reaction is controlling regioselectivity. The reaction between bromobenzene (B47551) and 3,3-dimethylacrylic acid can yield a mixture of ortho, meta, and para isomers, with the desired para isomer being just one of the products chemicalbook.com. On an industrial scale, separating these isomers via column chromatography—a common lab technique—is often economically and logistically prohibitive. Therefore, optimization efforts would focus on:

Reaction Conditions: Adjusting temperature, reaction time, and the rate of reagent addition to maximize the formation of the desired para isomer.

Catalyst Stoichiometry: The use of a stoichiometric amount of AlCl₃ is common but problematic on a large scale due to the generation of large volumes of acidic waste during workup. Optimizing the process would involve exploring catalytic amounts of more active Lewis acids or investigating alternative catalytic systems.

Purification: Developing a robust crystallization-based purification method is paramount for industrial scalability. This avoids the high solvent consumption and cost associated with large-scale chromatography. A procedure detailed in Organic Syntheses for a similar compound, (S)-3-(4-bromophenyl)butanoic acid, highlights the industrial preference for crystallization from solvents like heptane to achieve high purity orgsyn.orgorgsyn.org.

Thermal Management: Friedel-Crafts reactions are often exothermic. Effective heat management through specialized reactor design and controlled addition of reagents is crucial to prevent runaway reactions and ensure consistent product quality on a large scale.

| Parameter | Laboratory-Scale Approach | Industrial-Scale Consideration | Optimization Goal |

|---|---|---|---|

| Purification | Silica (B1680970) Gel Chromatography orgsyn.org | Crystallization orgsyn.org | Reduce solvent waste, cost, and time. |

| Catalyst Loading | Stoichiometric (e.g., >1 equivalent AlCl₃) chemicalbook.com | Catalytic (e.g., <0.1 equivalent) | Minimize waste, improve safety, and reduce cost. |

| Thermal Control | Heating mantle/ice bath | Jacketed reactors with automated cooling/heating loops | Ensure safety, consistency, and minimize side products. |

| Solvent Usage | Dichloromethane (B109758) (DCM) chemicalbook.com | Higher-boiling point solvents, solvent recycling systems | Improve safety, reduce environmental impact, and lower costs. |

Green Chemistry Principles in Synthetic Route Design

The traditional Friedel-Crafts alkylation, while effective, often falls short of modern green chemistry standards. Applying these principles to the synthesis of this compound can significantly reduce its environmental footprint.

The twelve principles of green chemistry provide a framework for this analysis:

Prevention: It is better to prevent waste than to treat it. The formation of unwanted isomers and the large amount of aluminum salt waste represent failures of this principle.

Atom Economy: The reaction has poor atom economy due to the stoichiometric use of AlCl₃.

Less Hazardous Chemical Syntheses: Aluminum chloride is corrosive and reacts violently with water. Dichloromethane is a suspected carcinogen. A greener route would replace these substances.

Designing Safer Chemicals: The final product's properties are fixed, but the process to make it can be made safer.

Safer Solvents and Auxiliaries: Dichloromethane is a hazardous solvent. Alternative, greener solvents like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether could be investigated.

Design for Energy Efficiency: The reaction requires heating to 65°C, consuming energy chemicalbook.com. A more efficient catalyst could allow the reaction to proceed at a lower temperature.

Use of Renewable Feedstocks: The starting materials (bromobenzene, 3,3-dimethylacrylic acid) are derived from petrochemical sources.

Reduce Derivatives: This synthesis avoids protecting groups, adhering to this principle.

Catalysis: The process uses a Lewis acid, but it is used in stoichiometric amounts and is not recycled. A true catalytic process using a recyclable solid acid catalyst would be a significant improvement.

Design for Degradation: The environmental fate of the product is a separate consideration.

Real-time analysis for Pollution Prevention: Process analytical technology (PAT) could be implemented on a large scale to monitor isomer formation and reaction completion, preventing failed batches.

Inherently Safer Chemistry for Accident Prevention: Replacing volatile and hazardous solvents and corrosive reagents would make the process inherently safer.

| Green Chemistry Principle | Assessment of Friedel-Crafts Route | Potential Improvement |

|---|---|---|

| Prevention | Poor: Generates isomeric byproducts and significant salt waste. | Develop a highly regioselective catalytic system. |

| Atom Economy | Poor: Stoichiometric AlCl₃ is not incorporated into the final product. | Utilize a true catalytic method. |

| Less Hazardous Syntheses | Poor: Uses corrosive AlCl₃ and chlorinated solvents (DCM) chemicalbook.com. | Replace AlCl₃ with a solid acid catalyst (e.g., zeolites) and DCM with a greener solvent. |

| Catalysis | Poor: AlCl₃ is a stoichiometric reagent, not a true catalyst. | Employ a recyclable, heterogeneous catalyst to simplify separation and reduce waste. |

Atom Economy and Waste Minimization in Preparation

Atom economy is a core metric of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the Friedel-Crafts synthesis of this compound, the reactants are bromobenzene, 3,3-dimethylacrylic acid, and aluminum chloride.

Reactants:

Bromobenzene (C₆H₅Br): 157.01 g/mol

3,3-Dimethylacrylic acid (C₅H₈O₂): 100.12 g/mol

Aluminum chloride (AlCl₃): 133.34 g/mol (used stoichiometrically)

Product:

this compound (C₁₁H₁₃BrO₂): 257.12 g/mol

The calculation reveals a low atom economy, primarily because the aluminum chloride is consumed in the reaction and subsequent workup, contributing its entire mass to the waste stream.

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Reactant: Bromobenzene | C₆H₅Br | 157.01 |

| Reactant: 3,3-Dimethylacrylic acid | C₅H₈O₂ | 100.12 |

| Reactant: Aluminum Chloride | AlCl₃ | 133.34 |

| Total Reactant Mass | - | 390.47 |

| Desired Product: this compound | C₁₁H₁₃BrO₂ | 257.12 |

| Percent Atom Economy | 65.8% |

Calculation: (257.12 / 390.47) * 100 = 65.8%

The primary sources of waste in this synthesis are:

Catalyst Waste: The AlCl₃ is quenched during workup, typically with acid, forming aluminum salts (e.g., Al(OH)₃, AlCl₃·nH₂O) and releasing HCl. This aqueous waste stream is voluminous and requires neutralization.

Isomeric Byproducts: The formation of ortho and meta isomers constitutes a significant loss of material and requires separation, generating further waste from solvents or other purification media.

Solvent Waste: Solvents like dichloromethane used for the reaction and ethyl acetate (B1210297) for extraction contribute to the organic waste stream.

To minimize waste, a redesigned synthetic route would be necessary. An ideal approach would involve a heterogeneous catalyst that could be filtered and reused, eliminating the quenching and salt waste stream. Furthermore, a highly regioselective catalyst would prevent the formation of isomeric byproducts, maximizing the conversion of raw materials into the desired product and simplifying purification.

Chemical Reactivity and Derivatization Studies of 3 4 Bromophenyl 3 Methylbutanoic Acid

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can be converted into several other functionalities, providing a basis for creating various derivatives.

Esterification Reactions and Ester Derivatives

Esterification is a fundamental reaction of carboxylic acids, involving their reaction with alcohols to form esters. Esters are valuable compounds in various fields, including pharmaceuticals and materials science. The most common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid and an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk

The reaction is reversible, and to drive it towards the product, the water formed as a byproduct is typically removed, or an excess of the alcohol reactant is used. quora.com For 3-(4-Bromophenyl)-3-methylbutanoic acid, a typical esterification reaction with an alcohol (R'OH) would proceed as follows:

Table 1: Representative Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Ethanol | H₂SO₄ (conc.) | Ethyl 3-(4-bromophenyl)-3-methylbutanoate |

| This compound | Methanol (B129727) | H₂SO₄ (conc.) | Methyl 3-(4-bromophenyl)-3-methylbutanoate |

Amide Bond Formation and Amide Derivatives

Amide bond formation is a crucial reaction in organic and medicinal chemistry, as the amide linkage is the cornerstone of peptides and proteins and is present in numerous pharmaceutical agents. luxembourg-bio.com The direct reaction between a carboxylic acid and an amine is generally unfavorable under ambient conditions and requires high temperatures. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com

This activation is commonly achieved using coupling reagents, such as carbodiimides (e.g., DCC) often in the presence of additives like 1-hydroxybenzotriazole (HOBt), which help to increase yields and reduce side reactions like racemization. nih.govumich.edu The activated carboxylic acid intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form the corresponding amide. libretexts.org

Table 2: General Scheme for Amide Formation

| Reactant 1 | Reagents | Nucleophile | Product Class |

| This compound | 1. Coupling Agent (e.g., TBTU, HOBt) 2. Base (e.g., Triethylamine) | Primary Amine (R'NH₂) | Secondary Amide |

| This compound | 1. Coupling Agent (e.g., TBTU, HOBt) 2. Base (e.g., Triethylamine) | Secondary Amine (R'R"NH) | Tertiary Amide |

Conversion to Acid Halides (e.g., acyl chlorides)

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as important intermediates in the synthesis of other derivatives like esters, amides, and anhydrides. The hydroxyl (-OH) group of the carboxylic acid can be replaced by a chlorine atom using several reagents.

Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). chemguide.co.uklibretexts.org The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk

The reaction of this compound with thionyl chloride would yield 3-(4-bromophenyl)-3-methylbutanoyl chloride.

Anhydride Formation

Acid anhydrides are another class of reactive carboxylic acid derivatives. They can be prepared by the dehydration of two carboxylic acid molecules, though a more common laboratory method involves the reaction of a carboxylate salt with an acyl chloride. khanacademy.org This allows for the synthesis of both symmetrical and mixed anhydrides. khanacademy.org For example, reacting the sodium salt of this compound with its corresponding acyl chloride would produce the symmetrical anhydride, 3-(4-Bromophenyl)-3-methylbutanoic anhydride. Anhydrides are reactive acylating agents and can be used to form esters and amides. libretexts.org

Reactions Involving the Aryl Bromide Group

The aryl bromide functionality on the phenyl ring is a key site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their development was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. wikipedia.org These reactions allow for the precise formation of C-C bonds under relatively mild conditions. The reactivity of aryl halides in these couplings generally follows the trend: I > Br > OTf >> Cl. The aryl bromide in this compound is thus a suitable substrate for these transformations.

Suzuki Reaction: The Suzuki reaction is a versatile method for creating a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This reaction is widely used to synthesize biaryls, styrenes, and polyolefins and is known for its tolerance of a wide range of functional groups. wikipedia.orgudel.edu The reaction of this compound with an aryl boronic acid would yield a biphenyl derivative.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a powerful tool for forming substituted alkenes, often with high stereoselectivity for the trans isomer. organic-chemistry.org Coupling this compound with an alkene like styrene or an acrylate would attach a vinyl group to the aromatic ring.

Sonogashira Reaction: The Sonogashira reaction is used to form a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org This method is one of the most effective ways to synthesize sp²-sp carbon-carbon bonds, leading to the formation of internal alkynes. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | General Product Structure |

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Stilbene derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Arylalkyne derivative |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a class of reaction where a nucleophile displaces a leaving group on an aromatic ring. byjus.com For SNAr to proceed efficiently, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. youtube.com

In the case of this compound, the aryl ring is substituted with a bromine atom and an alkyl group. The alkyl substituent is weakly electron-donating, and the carboxylic acid group is weakly deactivating. The absence of strong electron-withdrawing groups, such as a nitro group, renders the phenyl ring relatively electron-rich and thus not highly susceptible to nucleophilic attack. chemistrysteps.com

Consequently, forcing conditions are generally required to effect nucleophilic aromatic substitution on this substrate. High temperatures, strong nucleophiles, and often transition-metal catalysis are necessary to achieve substitution of the bromine atom.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent/Catalyst | Potential Product |

| Hydroxide | NaOH / High Temperature & Pressure | 3-(4-Hydroxyphenyl)-3-methylbutanoic acid |

| Alkoxide (e.g., MeO⁻) | NaOMe / Cu(I) catalyst | 3-(4-Methoxyphenyl)-3-methylbutanoic acid |

| Amine (e.g., RNH₂) | RNH₂ / Pd or Cu catalyst | 3-(4-(Alkylamino)phenyl)-3-methylbutanoic acid |

| Cyanide | CuCN / High Temperature | 3-(4-Cyanophenyl)-3-methylbutanoic acid |

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful and rapid transformation in organometallic chemistry used to convert organic halides into highly reactive organolithium compounds. wikipedia.org This reaction is particularly efficient for aryl bromides and iodides. harvard.edu The reaction involves treating the aryl halide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), typically at low temperatures to prevent side reactions. ethz.ch

A significant consideration for this compound is the presence of the acidic carboxylic acid proton. Organolithium reagents are exceptionally strong bases and will readily deprotonate the carboxylic acid to form a lithium carboxylate. This initial acid-base reaction consumes one equivalent of the alkyllithium reagent. Therefore, a minimum of two equivalents of the organolithium reagent is necessary to achieve the desired lithium-halogen exchange: the first equivalent for deprotonation and the second for the exchange of bromine with lithium. ethz.ch

The resulting dilithiated species is a potent nucleophile at the aromatic ring and can be reacted with a wide variety of electrophiles to introduce new functional groups at the para position.

Table 2: Representative Lithium-Halogen Exchange and Subsequent Electrophilic Quench

| Step 1 Reagent (≥ 2 equiv.) | Step 2 Electrophile (E⁺) | Reagent for E⁺ | Final Product |

| n-BuLi | H⁺ | H₂O | 3-Phenyl-3-methylbutanoic acid |

| t-BuLi | D⁺ | D₂O | 3-(4-Deuterophenyl)-3-methylbutanoic acid |

| n-BuLi | CO₂ | CO₂ (s) | 3-(4-Carboxyphenyl)-3-methylbutanoic acid |

| n-BuLi | Aldehyde (RCHO) | RCHO, then H₃O⁺ workup | 3-(4-(Hydroxy(alkyl)methyl)phenyl)-3-methylbutanoic acid |

| t-BuLi | Ketone (R₂CO) | R₂CO, then H₃O⁺ workup | 3-(4-(Hydroxy(dialkyl)methyl)phenyl)-3-methylbutanoic acid |

| n-BuLi | Trimethylsilyl chloride | Me₃SiCl | 3-(4-(Trimethylsilyl)phenyl)-3-methylbutanoic acid |

Transformations at the Quaternary Carbon Center (C3)

The C3 carbon of this compound is a fully substituted, or quaternary, benzylic carbon. Such centers are sterically hindered and generally lack reactive C-H bonds, making them challenging to functionalize directly using traditional methods. beilstein-journals.org However, modern synthetic strategies, often involving radical intermediates or the generation of stabilized carbocations, can enable transformations at or adjacent to these congested positions. nih.govnih.gov

Stereochemical Implications of Prochiral Derivatives

While this compound itself is an achiral molecule, its structure contains a prochiral center at the C3 position. The two methyl groups at this quaternary carbon are chemically equivalent (homotopic). However, if one of the methyl groups were to be selectively replaced or functionalized, the C3 carbon would become a stereocenter. Similarly, if a reaction introduces a new substituent at the C2 position, C3 becomes a chiral quaternary center.

The synthesis of structurally related chiral molecules, such as enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, underscores the importance of stereocontrol in this class of compounds. Asymmetric synthesis methodologies are crucial for accessing specific stereoisomers, which can have distinct biological activities. The development of stereoselective reactions that can differentiate between the two methyl groups or control the formation of the quaternary stereocenter is an area of significant synthetic interest. acs.org

Remote Functionalization Strategies

Remote functionalization refers to the selective chemical modification of a C-H bond that is distant from existing functional groups. rsc.org This is often achieved by employing a directing group that positions a metal catalyst in proximity to the target C-H bond, facilitating its activation. For derivatives of 3-phenylpropanoic acid, nitrile-based directing groups have been successfully used to achieve palladium-catalyzed meta-C-H olefination. rsc.org

In the context of this compound, the carboxylic acid could be converted into a suitable directing group, such as an amide or an ester linked to a coordinating ligand. This template would then direct a transition metal catalyst to activate one of the C-H bonds on the aromatic ring. Given the substitution pattern, this strategy could potentially be employed for the functionalization of the C-H bonds ortho to the alkyl substituent (meta to the bromine). Such a strategy would provide a powerful tool for synthesizing polysubstituted aromatic compounds that are otherwise difficult to access.

Incorporation into Complex Molecular Architectures as a Building Block

The varied reactivity of this compound at its different functional sites makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic structures.

Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a classic and highly effective method for preparing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org Although this compound is not a 1,4-dicarbonyl compound itself, it can be envisioned as a precursor to one through a series of synthetic transformations.

A plausible synthetic route would involve the conversion of the carboxylic acid to a ketone, followed by the introduction of a second carbonyl group at the γ-position. For instance, the carboxylic acid could be transformed into an acid chloride and then subjected to a Friedel-Crafts acylation or a coupling reaction to form a ketone. Subsequent oxidation of the benzylic methyl group or another functional group interconversion could yield the required 1,4-dicarbonyl precursor.

Once the 1,4-dicarbonyl intermediate, 2,2-dimethyl-4-(4-bromophenyl)-4-oxobutanal, is synthesized, it can be cyclized with various amines under acidic conditions to yield a range of polysubstituted pyrroles. researchgate.net

Table 3: Paal-Knorr Synthesis of Pyrroles from a 1,4-Dicarbonyl Precursor

| Amine Reactant (R-NH₂) | Catalyst | Expected Pyrrole Product |

| Ammonia (NH₃) | Acetic Acid | 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-3H-pyrrol |

| Methylamine (CH₃NH₂) | Acetic Acid | 2-(4-Bromophenyl)-1,4,4-trimethyl-4,5-dihydro-1H-pyrrol |

| Aniline (C₆H₅NH₂) | p-TsOH | 2-(4-Bromophenyl)-4,4-dimethyl-1-phenyl-4,5-dihydro-1H-pyrrol |

| Benzylamine (BnNH₂) | Acetic Acid | 1-Benzyl-2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-pyrrol |

Based on a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data regarding the chemical reactivity and derivatization of This compound in the formation of oxazole, triazole, and fused heterocyclic systems, as well as kinetic and mechanistic studies of these transformations.

The performed searches for the synthesis of oxazole and triazole derivatives, the construction of fused heterocyclic systems, and the exploration of reaction mechanisms, including kinetic studies and the use of mechanistic probes, did not yield any specific results for reactions starting from this compound.

While general methodologies for the synthesis of such heterocyclic compounds from other carboxylic acids and related starting materials are well-documented, these methods have not been specifically applied to or reported for this compound. Consequently, the detailed research findings, data tables, and specific mechanistic insights requested in the article outline cannot be provided without resorting to speculation, which would compromise the scientific accuracy of the content.

Therefore, this article cannot be generated as per the instructions due to the absence of the required specific and verifiable scientific information in the public domain.

Advanced Spectroscopic and Analytical Techniques for Research on 3 4 Bromophenyl 3 Methylbutanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into the molecular structure of compounds such as 3-(4-Bromophenyl)-3-methylbutanoic acid. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the chemical environment of individual atoms, facilitating the elucidation of a molecule's constitution and stereochemistry.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in determining the structure of organic molecules by identifying the number and type of hydrogen atoms present. In the case of this compound, the ¹H NMR spectrum provides definitive evidence for its key structural features. The spectrum is characterized by distinct signals corresponding to the different proton environments within the molecule: the aromatic protons of the bromophenyl ring, the methylene (B1212753) protons adjacent to the carboxylic acid, the two equivalent methyl groups, and the acidic proton of the carboxyl group.

The chemical shift (δ), integration, and multiplicity of each signal are critical for assignment. The aromatic protons typically appear as a set of doublets due to the para-substitution pattern, a characteristic AA'BB' system. The methylene protons adjacent to the electron-withdrawing carboxyl group are expected to resonate as a singlet. The six protons of the two geminal methyl groups are magnetically equivalent and thus appear as a single, sharp singlet with an integration value corresponding to six protons. The carboxylic acid proton is often observed as a broad singlet at a significantly downfield chemical shift, a feature that is concentration and solvent-dependent. ucl.ac.ukorgchemboulder.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (H-2', H-6') | ~7.45 | Doublet | 2H |

| Aromatic (H-3', H-5') | ~7.25 | Doublet | 2H |

| Methylene (-CH₂-) | ~2.60 | Singlet | 2H |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and concentration.

Carbon (¹³C) NMR for Carbon Framework Analysis

While ¹H NMR reveals information about the protons in a molecule, Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in For this compound, the proton-decoupled ¹³C NMR spectrum will display a distinct signal for each non-equivalent carbon atom. This technique is crucial for confirming the number of carbon atoms and identifying their chemical environment (e.g., carbonyl, aromatic, quaternary, aliphatic).

The carboxylic acid carbonyl carbon is expected to appear at the lowest field (highest ppm value), typically in the 170-185 ppm range. chemguide.co.uk The aromatic carbons will resonate in the 110-150 ppm region, with the carbon atom bonded to the bromine (C-4') and the carbon atom bonded to the alkyl chain (C-1') showing distinct shifts due to substituent effects. The quaternary carbon bearing the two methyl groups will also have a characteristic shift, as will the methylene and methyl carbons. The presence of the correct number of signals in these specific regions confirms the carbon framework of the molecule. docbrown.infosavemyexams.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C OOH) | ~178 |

| Aromatic (C -1') | ~145 |

| Aromatic (C -2', C -6') | ~128 |

| Aromatic (C -3', C -5') | ~131 |

| Aromatic (C -4') | ~121 |

| Quaternary (C (CH₃)₂) | ~42 |

| Methylene (-C H₂-) | ~45 |

Note: Predicted values are approximate and based on typical chemical shift ranges for the functional groups present.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlation data that reveals how different nuclei within a molecule are related, which is essential for unambiguous structural assignment, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the coupled aromatic protons (H-2'/H-6' with H-3'/H-5'), confirming their adjacency on the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond C-H correlation). princeton.edu It would be used to definitively assign the signals for the methylene C-H and the aromatic C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to four bonds. sdsu.eduprinceton.edu It is critical for piecing together the molecular structure by connecting different spin systems. For instance, HMBC would show correlations from the methyl protons to the quaternary carbon and the methylene carbon, and from the methylene protons to the quaternary carbon and the carboxylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is crucial for determining stereochemistry and conformational information.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | Aromatic H-2'/H-6' | Aromatic H-3'/H-5' | Confirms connectivity in the phenyl ring. |

| HSQC | Methylene (-CH₂-) | Methylene Carbon | Assigns the methylene proton and carbon signals. |

| HSQC | Aromatic Protons | Aromatic Carbons | Assigns the protonated aromatic carbon signals. |

| HMBC | Methyl (-CH₃) | Quaternary Carbon, Methylene Carbon | Connects the methyl groups to the main chain. |

| HMBC | Methylene (-CH₂-) | Quaternary Carbon, Carboxylic Carbon, Aromatic C-1' | Confirms the link between the aliphatic chain and the rest of the molecule. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. The absorption of specific frequencies of radiation corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint that is highly useful for structural characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure. vscht.cz

The most prominent feature would be a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org Overlapping with this broad band are the C-H stretching vibrations of the aliphatic methyl and methylene groups (typically below 3000 cm⁻¹) and the aromatic C-H bonds (typically above 3000 cm⁻¹). masterorganicchemistry.com A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1690-1760 cm⁻¹. libretexts.org Additionally, characteristic absorptions for the C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ range.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500 - 3300 | O-H Stretch (very broad) | Carboxylic Acid |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1690 - 1760 | C=O Stretch (strong, sharp) | Carboxylic Acid |

| 1400 - 1600 | C=C Stretch | Aromatic Ring |

| 1210 - 1320 | C-O Stretch | Carboxylic Acid |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound, offering a unique structural fingerprint. In the analysis of this compound, Raman spectroscopy can identify and characterize its key functional groups based on their characteristic vibrational frequencies. The polarizability of a bond, which is its ability to deform in an electric field, determines the intensity of its Raman signal. libretexts.org

The spectrum of this compound is expected to be dominated by vibrations from the p-disubstituted benzene (B151609) ring, the carboxylic acid group, and the carbon-bromine bond. Aromatic ring vibrations typically appear as a series of sharp bands. Key expected Raman shifts include the aromatic ring breathing mode, which is a symmetric vibration of the entire ring, typically observed around 990-1010 cm⁻¹. ramansystems.com The C=C stretching vibrations within the benzene ring are also strong in Raman and are expected in the 1580-1620 cm⁻¹ region. ramansystems.comias.ac.in

The carboxylic acid group also presents characteristic Raman bands. The C=O stretching vibration of the carbonyl group in carboxylic acids that exist as hydrogen-bonded dimers typically appears in the range of 1650-1680 cm⁻¹. ias.ac.in However, this band can be weaker in Raman spectroscopy compared to infrared spectroscopy due to the polar nature of the bond. wikipedia.org

The carbon-bromine (C-Br) stretching vibration is a key feature for confirming the presence of the bromine substituent. This bond typically produces a strong Raman signal in the 500-700 cm⁻¹ range. horiba.com The specific position of this band can provide insights into the molecular environment. For instance, in bromobenzene (B47551), C-Br stretching vibrations have been identified around 727 cm⁻¹ and 1185 cm⁻¹, with the lower frequency vibration being more characteristic. uwosh.edu The analysis of these distinct vibrational modes allows for comprehensive structural confirmation of this compound.

Table 1: Predicted Characteristic Raman Shifts for this compound

| Functional Group/Vibration | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

| Carboxylic Acid C=O Stretch | 1650 - 1680 | Medium-Weak |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| C-Br Stretch | 500 - 700 | Strong |

| C-H Alkyl Stretch | 2700 - 3100 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for studying molecules containing chromophores—parts of a molecule that absorb light. In this compound, the primary chromophores are the bromophenyl group and the carboxylic acid group.

The absorption of UV radiation in organic molecules is generally restricted to functional groups that contain valence electrons with low excitation energy. spcmc.ac.in The UV spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The p-substituted benzene ring in the molecule is a strong chromophore. Unsubstituted benzoic acid typically exhibits a primary absorption band (B-band) around 230 nm and a secondary, lower intensity band (C-band) around 270-280 nm. researchgate.netsielc.comrsc.org Substitution on the benzene ring affects the position and intensity of these bands. The presence of a bromine atom, a halogen substituent, on the para position is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima due to its electronic effects on the aromatic system. researchgate.net For example, bromobenzene shows absorption peaks around 210 nm and 260 nm. uwosh.edu

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair), such as those on the oxygen atoms of the carboxylic acid group, to a π* antibonding orbital of the carbonyl group. These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths.

The resulting UV-Vis spectrum for this compound would be a composite of these transitions, likely showing a strong absorption band below 250 nm and a weaker, broader band at a longer wavelength, characteristic of substituted benzoic acids. cdnsciencepub.com The exact λmax (wavelength of maximum absorbance) would be influenced by the solvent used for the analysis.

Table 2: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π* (B-band) | Bromophenyl group | 230 - 250 |

| π → π* (C-band) | Bromophenyl group | 270 - 290 |

| n → π* | Carboxylic Acid (C=O) | > 280 (often weak and overlapped) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and structure of a compound. For this compound, MS is essential for confirming its molecular mass and elucidating its structure through fragmentation analysis. The presence of bromine is particularly distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of almost equal intensity are observed, separated by two mass units (e.g., M+ and M+2 peaks). libretexts.org

The molecular ion peak for this compound would appear as a doublet at m/z values corresponding to the molecular weights with each bromine isotope. Aromatic compounds generally produce a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate form of mass spectrometry that can measure the mass-to-charge ratio of an ion to a very high degree of precision (typically within 0.001 Da). This accuracy allows for the unambiguous determination of the elemental formula of a compound from its exact mass.

For this compound, with the molecular formula C₁₁H₁₃BrO₂, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. The theoretical monoisotopic mass of the compound can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This precise measurement is invaluable for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis.

Table 3: Theoretical Exact Mass Data for this compound

| Molecular Formula | Isotope Composition | Theoretical Monoisotopic Mass (Da) |

| C₁₁H₁₃⁷⁹BrO₂ | ¹²C₁₁¹H₁₃⁷⁹Br¹⁶O₂ | 256.0099 |

| C₁₁H₁₃⁸¹BrO₂ | ¹²C₁₁¹H₁₃⁸¹Br¹⁶O₂ | 258.0078 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). nationalmaglab.org The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. This process provides detailed structural information by revealing the compound's fragmentation pathways. wikipedia.org

For this compound, MS/MS analysis would likely reveal several characteristic fragmentation patterns:

Loss of Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (–COOH) as a neutral radical (45 Da) or the loss of carbon dioxide (CO₂) (44 Da) following rearrangement. libretexts.orgmiamioh.edu

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the quaternary carbon can occur. This could lead to the formation of a stable benzylic-type carbocation. The presence of an aromatic ring often directs fragmentation to the bond beta to the ring, which in this case would involve the cleavage of the bond between the quaternary carbon and the CH₂ group, leading to a stable tropylium-like ion at m/z 91 if the bromine were absent, but the bromophenyl fragment would be more complex. whitman.eduslideshare.net

Loss of Bromine: Fragmentation can involve the loss of the bromine atom (a loss of 79 or 81 Da). nih.gov

McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the α,β-bond. wikipedia.org In this specific molecule, this rearrangement is not a primary expected pathway due to the substitution pattern.

The resulting product ion spectrum provides a detailed map of the molecule's connectivity, allowing for confident structural elucidation.

Table 4: Plausible MS/MS Fragmentations of Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Fragment Structure |

| 257/259 | H₂O (18 Da) | 239/241 | Acylium ion |

| 257/259 | COOH (45 Da) | 212/214 | Alkyl-bromophenyl cation |

| 257/259 | C₃H₆O₂ (74 Da) | 183/185 | Bromophenyl-dimethyl cation |

| 183/185 | Br (79/81 Da) | 104 | Phenyl-dimethyl cation |

Chromatographic Methods for Separation and Analysis

Chromatographic methods are essential for the separation, purification, and analysis of this compound from reaction mixtures, impurities, or complex matrices. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase. Given the compound's structure—an aromatic carboxylic acid—High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used technique.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating compounds based on their polarity, size, or ionic character. For an aromatic carboxylic acid like this compound, reversed-phase HPLC is the method of choice. helixchrom.com

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., octadecylsilane, C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. To ensure good retention and sharp, symmetrical peaks for a carboxylic acid, the pH of the mobile phase must be controlled. chromatographyonline.com By acidifying the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) to a pH below the pKa of the carboxylic acid group (typically around 4-5), the compound remains in its protonated, less polar form (R-COOH). sielc.com This increases its affinity for the nonpolar stationary phase, leading to better retention and separation. sielc.com

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the target compound from impurities with different polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the bromophenyl chromophore exhibits strong absorbance (e.g., around 230-240 nm). sielc.com This approach provides a robust, sensitive, and reproducible method for the quantitative analysis and purification of this compound. helixchrom.com

Table 5: Typical Reversed-Phase HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 (Octadecylsilane) | Nonpolar phase for hydrophobic interactions. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Polar eluent; acid suppresses ionization of the carboxyl group. |

| Elution Mode | Gradient (e.g., 20% to 95% Acetonitrile) | To separate compounds with a range of polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow rate. |

| Column Temperature | 25 - 40 °C | To ensure reproducible retention times. |

| Detection | UV Absorbance at ~235 nm | To detect the aromatic chromophore. |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and high polarity of the carboxylic acid group, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable derivative, such as an ester (e.g., methyl or ethyl ester) or a silyl (B83357) ester. colostate.eduresearch-solution.com

Esterification can be achieved using reagents like BF3 in methanol or by reaction with an alcohol in the presence of an acid catalyst. research-solution.com Once derivatized, the compound can be analyzed by GC. A capillary column with a non-polar or medium-polarity stationary phase is generally used. For detection, a Flame Ionization Detector (FID) offers general-purpose utility, while an Electron Capture Detector (ECD) provides very high sensitivity for the bromine-containing molecule. nih.govnih.gov

Table 3: GC Analysis Approach via Derivatization

| Step | Method/Reagent | Details |

|---|---|---|

| Derivatization | Esterification with BF₃/Methanol | Converts the polar -COOH group into a less polar, more volatile -COOCH₃ group. research-solution.com |

| GC Column | DB-5 or HP-5 (5% Phenyl Polysiloxane) | A standard, robust column suitable for a wide range of organic compounds. |

| Injector Temp. | ~250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Separates the analyte from impurities based on boiling point and column interaction. |

| Detector | Electron Capture Detector (ECD) | Highly sensitive to the halogen (bromine) atom, allowing for trace-level analysis. nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis or derivatization of this compound. ukessays.comrjpbcs.com The technique involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. aga-analytical.com.pl

The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation occurs as the mobile phase moves up the plate by capillary action, and components of the mixture travel at different rates based on their polarity and affinity for the stationary and mobile phases. tanta.edu.eg For an acidic compound, adding a small amount of acetic acid to the eluent can prevent streaking and result in more defined spots. By comparing the spots of the reaction mixture with those of the starting material and product standards, one can quickly assess the consumption of reactants and the formation of the desired product. thieme.de

Table 4: Example TLC System for Reaction Monitoring

| Parameter | Selection | Rationale |

|---|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ | A polar adsorbent suitable for separating moderately polar organic compounds. The F₂₅₄ indicator allows for UV visualization. aga-analytical.com.pl |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 7:3) + 1% Acetic Acid | The solvent ratio is optimized to achieve good separation (Rf values between 0.2 and 0.8). Acetic acid improves the spot shape of the acidic analyte. |

| Application | Capillary spotter | To apply a small, concentrated spot of the reaction mixture. |

| Visualization | UV light (254 nm) / Staining (e.g., potassium permanganate) | The aromatic ring allows for visualization under UV light. Stains can be used if the compound does not have a UV chromophore or for greater sensitivity. |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wordpress.com This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, the exact arrangement of atoms in the crystal lattice can be determined.

This analysis provides unambiguous information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. For this compound, a crystal structure would confirm the stereochemistry at the chiral center and reveal how the molecules pack in the solid state. nih.gov Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups (often forming dimers) and potential halogen bonding involving the bromine atom, would be clearly elucidated. researchgate.net While no public crystal structure for this compound is currently available, this technique remains the gold standard for absolute structural characterization.

Table 5: Key Structural Information from X-ray Crystallography

| Parameter Determined | Significance for this compound |

|---|---|

| Molecular Connectivity | Confirms the covalent bonding framework of the molecule. |

| Bond Lengths & Angles | Provides precise geometric data for comparison with theoretical models. |

| Torsional Angles | Defines the preferred conformation of the molecule in the solid state. |

| Absolute Configuration | Unambiguously determines the R/S configuration at the chiral center (if a chiral crystal is analyzed). |

| Intermolecular Interactions | Reveals hydrogen bonding (e.g., carboxylic acid dimers) and other packing forces (e.g., halogen bonds, van der Waals forces). researchgate.net |

| Crystal System & Space Group | Describes the symmetry and packing arrangement of molecules within the crystal lattice. nih.gov |

Theoretical and Computational Chemistry Studies of 3 4 Bromophenyl 3 Methylbutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the energy and wavefunction of the electrons within the molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. researchgate.netnih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of organic molecules. researchgate.net

A primary application of DFT is geometry optimization, where the calculation systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms in the gas phase. scispace.comfinechem-mirea.ru This process yields crucial information on bond lengths, bond angles, and dihedral angles. For example, DFT calculations on related bromophenyl derivatives, such as halogenated chalcones, have been performed using the B3LYP functional with a 6-311G++(d,p) basis set. nih.gov These studies show good agreement between the calculated geometric parameters and those determined experimentally via X-ray crystallography, demonstrating the reliability of the method. nih.govsemanticscholar.org A slight discrepancy is often observed, which is attributed to the fact that calculations are performed on an isolated molecule in the gas phase, whereas experimental data reflects the molecule's state in a crystal lattice, influenced by intermolecular interactions. nih.gov

The electronic properties of the molecule are also elucidated through DFT. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests the molecule is more reactive and can be more easily excited. researchgate.net

Below is an illustrative table comparing experimental X-ray diffraction data with DFT-calculated parameters for a similar bromophenyl-containing compound, demonstrating the typical output of such a study.

Table 1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for an Analogous Bromophenyl Compound

Data derived from studies on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one. nih.gov

| Parameter | Bond | Experimental Value (Å) | Calculated Value (B3LYP) (Å) |

| Bond Length | C=O | 1.223 | 1.223 |

| C=C | 1.345 | 1.345 |

| Parameter | Angle | Experimental Value (°) | Calculated Value (B3LYP) (°) |

| Torsion Angle | O=C-C=C | 1.0 to 3.9 | -5.024 |